molecular formula C24H19F2NO4 B1337381 Fmoc-3,5-difluoro-D-phenylalanine CAS No. 205526-25-6

Fmoc-3,5-difluoro-D-phenylalanine

Cat. No. B1337381
M. Wt: 423.4 g/mol
InChI Key: UYEQBZISDRNPFC-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-3,5-difluoro-D-phenylalanine, also known as Fmoc-DFP, is a modified amino acid. It is used for producing high-quality peptides . It appears as a white to off-white powder .


Molecular Structure Analysis

The molecular formula of Fmoc-3,5-difluoro-D-phenylalanine is C24H19F2NO4 . Its molecular weight is 423.4 g/mol .


Physical And Chemical Properties Analysis

Fmoc-3,5-difluoro-D-phenylalanine is a white to off-white crystalline powder . It is slightly soluble in water .

Scientific Research Applications

  • Supramolecular Hydrogels

    • Summary : Supramolecular hydrogels formed by the self-assembly of amino-acid based gelators are receiving increasing attention . Fmoc-3,5-difluoro-D-phenylalanine can be used in the formation of these hydrogels .
    • Methods : The self-assembly process and phase transition during gelation of Fmoc-3,5-difluoro-D-phenylalanine are investigated using a combination of experimental and computational methods .
    • Results : The study reveals the unique effects of modifying the position of a single fluorine on the self-assembly process, and the physical properties of the product .
  • Fabrication of Biofunctional Materials

    • Summary : Self-assembling peptide derivatives, which consist of Fmoc-3,5-difluoro-D-phenylalanine, have attracted rapidly increasing attention for the fabrication of various biofunctional materials .
    • Methods : The self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine is studied. The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
    • Results : The research reveals that simple dipeptides bearing the Fmoc group give rise to hydrogels .
  • Modification of a Single Atom Affects the Physical Properties

    • Summary : This study reports the effects of modifying the position of a single atom on the properties and kinetics of the self-assembly process .
    • Methods : A combination of experimental and computational methods were used to investigate the molecular self-assembly process and phase transition during gelation of two previously unreported Fmoc-Phe derivatives: Fmoc-3,4-difluoro-phenylalanine (Fmoc-3,4F-Phe), and Fmoc-3,5-difluoro-phenylalanine (Fmoc-3,5F-Phe) .
    • Results : The study reveals the unique effects of modifying the position of a single fluorine on the self-assembly process, and the physical properties of the product .
  • Understanding the Self-Assembly to Hydrogel Formation

    • Summary : This research reports the hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule .
    • Methods : Physical and thermal stimuli were used for solubilizing FmocF above the critical concentration to induce gel formation .
    • Results : The study describes the key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation .

Safety And Hazards

While specific safety and hazard information for Fmoc-3,5-difluoro-D-phenylalanine is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2R)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEQBZISDRNPFC-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427324
Record name Fmoc-3,5-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3,5-difluoro-D-phenylalanine

CAS RN

205526-25-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-3,5-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-3,5-difluoro-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-3,5-difluoro-D-phenylalanine
Reactant of Route 3
Reactant of Route 3
Fmoc-3,5-difluoro-D-phenylalanine
Reactant of Route 4
Reactant of Route 4
Fmoc-3,5-difluoro-D-phenylalanine
Reactant of Route 5
Reactant of Route 5
Fmoc-3,5-difluoro-D-phenylalanine
Reactant of Route 6
Reactant of Route 6
Fmoc-3,5-difluoro-D-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.